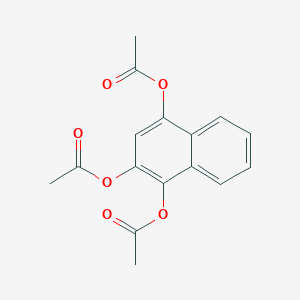

Naphthalene-1,2,4-triyl triacetate

Description

Contextualization within Naphthalene-Derived Acetates

Naphthalene-derived acetates are a class of organic compounds that feature one or more acetyl groups (CH₃CO-) attached to a naphthalene (B1677914) ring. These compounds are of interest in organic synthesis and materials science. The introduction of acetate (B1210297) groups can influence the electronic properties, solubility, and reactivity of the naphthalene core. ontosight.ai For instance, naphthalene-based acetic acids are recognized as synthetic plant hormones. mdpi.com

The position of the acetate groups on the naphthalene ring is crucial in determining the compound's properties. In the case of Naphthalene-1,2,4-triyl triacetate, the 1, 2, and 4 positions are functionalized. This specific substitution pattern can be expected to create a molecule with distinct electronic and steric characteristics compared to other naphthalene acetates.

Historical Context of Naphthalene Functionalization for Advanced Materials and Synthesis

The functionalization of naphthalene has a rich history, driven by the need for new materials and synthetic intermediates. Traditionally, electrophilic aromatic substitution has been a common method for introducing functional groups to the naphthalene ring. researchgate.net However, controlling the regioselectivity of these reactions can be challenging. researchgate.net

The development of more advanced synthetic methods, including transition metal-catalyzed cross-coupling reactions and C-H functionalization, has provided chemists with greater control over the synthesis of polysubstituted naphthalene derivatives. researchgate.net These advancements have opened the door to creating complex naphthalene-based structures for applications in pharmaceuticals, organic electronics, and materials science. beilstein-journals.orglifechemicals.com The synthesis of various functionalized naphthalenes, such as diimides and other derivatives, highlights the ongoing effort to create novel molecules with tailored properties. beilstein-journals.orgresearchgate.net

Scope and Research Significance of this compound in Modern Chemical Research

While direct and extensive research on this compound is not widely available in published literature, its potential significance can be inferred from the broader context of functionalized naphthalenes. uni.lu The introduction of three acetate groups onto the naphthalene core suggests potential applications as a building block or intermediate in the synthesis of more complex molecules. ontosight.ai

Functionalized naphthalenes are investigated for their roles in:

Materials Science: As components in the development of new materials with specific optical or electrical properties. ontosight.aibeilstein-journals.org

Pharmaceuticals: Serving as intermediates in the synthesis of various drugs. ontosight.aiekb.eg Naphthalene derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties. ekb.eg

Chemical Research: Utilized as a tool compound in studies involving naphthalene derivatives. ontosight.ai

The specific arrangement of the triacetate groups in this compound could lead to unique reactivity and coordination properties, making it a potentially valuable, though currently under-explored, compound in advanced organic synthesis.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₆ uni.lu |

| Compound Name | (3,4-diacetyloxynaphthalen-1-yl) acetate uni.lu |

| Monoisotopic Mass | 302.07904 Da uni.lu |

| Predicted XlogP | 2.4 uni.lu |

This data is based on predicted values from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-diacetyloxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-9(17)20-14-8-15(21-10(2)18)16(22-11(3)19)13-7-5-4-6-12(13)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJECYGRWVGWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170493 | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-67-7 | |

| Record name | 1,2,4-Naphthalenetriol, 1,2,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Triacetoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1,2,4-TRIYL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JDY6D4U8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Naphthalene 1,2,4 Triyl Triacetate and Its Key Precursors

Strategies for Regioselective Functionalization of the Naphthalene (B1677914) Core

Achieving the 1,2,4-substitution pattern on a naphthalene ring requires regioselective synthetic strategies. Direct functionalization of naphthalene often leads to mixtures of isomers, making multi-step pathways necessary to ensure the correct placement of substituents. Key strategies include the controlled oxidation of naphthalene derivatives and the functionalization of pre-substituted naphthalenes like naphthols.

Approaches to Naphthalene-1,2,4-triol as a Synthon

Naphthalene-1,2,4-triol is the pivotal intermediate in the synthesis of Naphthalene-1,2,4-triyl triacetate. Its preparation relies on the introduction of three hydroxyl groups at specific positions on the naphthalene skeleton.

Oxidation reactions are fundamental to the synthesis of polyhydroxylated naphthalenes. The oxidation of naphthalene itself can yield various products, including naphthoquinones, which are valuable precursors to hydroxylated derivatives orgsyn.org. For instance, the oxidation of naphthalene with chromium trioxide in acetic acid can produce 1,4-naphthoquinone orgsyn.org. Furthermore, enzymatic and microbial oxidation methods offer pathways to hydroxylated naphthalenes. The fungus Agrocybe aegerita possesses a peroxygenase that can hydroxylate naphthalene to 1-naphthol through a naphthalene 1,2-oxide intermediate nih.gov. Similarly, mutant strains of Pseudomonas fluorescens can oxidize 1- and 2-naphthols to produce various isomers of dihydroxynaphthalene researchgate.net. These biological methods highlight alternative routes for introducing hydroxyl groups onto the naphthalene core.

A significant precursor for Naphthalene-1,2,4-triol is 2-hydroxy-1,4-naphthoquinone, also known as Lawsone. This compound can be synthesized through a one-pot process from 1-naphthol using urea-hydrogen peroxide as a catalyst in a basic medium with oxygen as the oxidizing agent, achieving yields of up to 82% nih.gov.

A documented synthetic pathway to a direct precursor of Naphthalene-1,2,4-triol starts from 2-naphthol. This method involves the formation of an acetylated intermediate, which upon hydrolysis would yield the target triol.

The key steps are as follows scribd.com:

Formation of 1,4-Naphthoquinone: 2-Naphthol is treated with a solution of ferrous chloride hexahydrate in concentrated hydrochloric acid. This reaction oxidizes the 2-naphthol to 1,4-naphthoquinone.

Formation of 1,2,4-Trihydroxynaphthalene Triacetate: The resulting 1,4-naphthoquinone undergoes treatment with acetic anhydride (B1165640) and sulfuric acid. This step introduces the hydroxyl groups and simultaneously acetylates them, yielding 1,2,4-trihydroxynaphthalene triacetate (another name for this compound).

Hydrolysis to Naphthalene-1,2,4-triol: The isolated 1,2,4-trihydroxynaphthalene triacetate can then be hydrolyzed under basic or acidic conditions to cleave the acetate (B1210297) esters, affording the final product, Naphthalene-1,2,4-triol. While this specific hydrolysis step is a standard procedure, the direct reference focuses on the subsequent oxidation of the hydrolyzed intermediate to Lawsone scribd.com.

This pathway highlights that this compound is not only the final target compound but also a key intermediate in a synthetic route starting from 2-naphthol.

Table 1: Synthetic Pathway to Naphthalene-1,2,4-triol

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Naphthol | Ferrous chloride hexahydrate, conc. HCl | 1,4-Naphthoquinone | scribd.com |

| 2 | 1,4-Naphthoquinone | Acetic anhydride, Sulfuric acid | This compound | scribd.com |

Acetylation Routes to this compound

The final step in the synthesis is the conversion of Naphthalene-1,2,4-triol to its triacetate derivative. This is a per-O-acetylation reaction where all three hydroxyl groups are esterified.

The most common and straightforward method for the O-acetylation of polyhydroxylated aromatic compounds is the use of acetic anhydride. This reaction is typically carried out in the presence of a base, which acts as a catalyst and scavenges the acetic acid byproduct.

A standard laboratory procedure for the O-acetylation of compounds with hydroxyl groups involves the following steps nih.gov:

The substrate (Naphthalene-1,2,4-triol) is dissolved in a suitable solvent, commonly dry pyridine, which also serves as the catalyst.

Acetic anhydride is added to the solution, typically in a slight excess for each hydroxyl group to be acetylated.

The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified, often by silica gel column chromatography.

4-Dimethylaminopyridine (DMAP) is often used as a more potent catalyst in conjunction with pyridine to accelerate the acylation, especially for sterically hindered hydroxyl groups nih.gov.

Table 2: General Protocol for Direct Acetylation

| Substrate | Acetylating Agent | Catalyst/Solvent | Key Conditions | Product | Reference |

|---|

While the goal for synthesizing this compound is complete acetylation, selective acylation methods are crucial in synthetic chemistry when specific hydroxyl groups in a polyol need to be distinguished. For the exhaustive acetylation of Naphthalene-1,2,4-triol, selectivity is not the primary objective. However, achieving full acetylation without side reactions is important. Alternative, more sustainable methods have been developed for acetylation reactions. These include using stoichiometric amounts of acetic anhydride under solvent-free conditions, often promoted by a catalyst such as vanadyl sulfate frontiersin.orgnih.gov. Such methods aim to reduce waste and improve the environmental factor (E-factor) of the process frontiersin.orgnih.gov. While these methods are generally applicable to phenols and alcohols, their specific application to Naphthalene-1,2,4-triol would require empirical validation.

Novel Catalytic Approaches in Naphthalene Acetate Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the efficient and selective formation of complex molecular architectures. In the context of naphthalene acetate synthesis, these catalysts facilitate the construction of the naphthalene core and the introduction of necessary functional groups.

Palladium-Catalyzed Reactions in Naphthalene Functionalization

Palladium (Pd) catalysts are preeminent in cross-coupling and C-H functionalization reactions, offering powerful methods for building substituted naphthalene systems. mdpi.com Palladium-catalyzed annulation reactions, for instance, can construct the naphthalene ring in a single step from simpler precursors. researchgate.net One such strategy involves the carboannulation of internal alkynes, which forms two new carbon-carbon bonds and yields highly substituted naphthalenes. researchgate.net

Another significant application of palladium is in the dearomatization of naphthalenes. For example, a highly diastereoselective dearomatization of naphthalenes can be achieved through a Pd-catalyzed 1,4-difunctionalization reaction. organicreactions.orgchempap.org This process involves a Heck-type insertion to form a π-allylpalladium intermediate, which can then be captured by various nucleophiles. organicreactions.orgchempap.org While not directly forming acetates, these methods are crucial for creating functionalized naphthalene precursors that can be further elaborated to the target triacetate. The versatility of palladium catalysis allows for the installation of functional groups at specific positions on the naphthalene ring, which is a key step toward the synthesis of asymmetrically substituted derivatives. nih.gov

Other Transition Metal Catalysis for Aromatic Acetate Formation

While palladium is a dominant force, other transition metals like rhodium (Rh), copper (Cu), gold (Au), and nickel (Ni) also offer unique catalytic activities relevant to the synthesis of aromatic compounds, although their direct application in forming naphthalene acetates is less commonly documented.

Rhodium (Rh): Rhodium catalysts, particularly rhodium(II) acetate, are highly effective in carbene transfer reactions and C-H activation. goudaww.comepa.gov These catalysts can facilitate cyclization reactions to form cyclic compounds, which can be precursors to aromatic systems. goudaww.com For example, rhodium catalysts can direct the ortho-acylation of benzoic acids, a reaction type that showcases the metal's ability to functionalize aromatic rings. researchgate.net

Copper (Cu): Copper catalysts are cost-effective and have found widespread use in cross-coupling reactions. Copper(I)-catalyzed coupling of vinyl iodides with alkynes provides an efficient route to enynes, which are versatile building blocks for more complex systems. organic-chemistry.org Copper catalysis is also employed in the synthesis of aromatic carboxylic acids from arylboronic acids, demonstrating its utility in functionalizing aromatic rings. researchgate.netnih.gov

Gold (Au): Gold catalysis has emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack. beilstein-journals.orge-bookshelf.de Gold catalysts can promote complex cascade reactions, including rearrangements of propargyl acetates and cycloisomerizations, to form carbocycles and heterocycles. beilstein-journals.orgbeilstein-journals.org For instance, gold-catalyzed hydration of propargyl acetates provides a route to α-acyloxy methyl ketones, showcasing its role in manipulating acetate-containing substrates. acs.org

Nickel (Ni): Nickel catalysts are used for various transformations, including the synthesis of aromatic nitriles and cross-coupling reactions to form ketones. semanticscholar.orgnih.govnih.gov Nickel can catalyze the metathesis between carboxylic acids and thioesters, providing a direct route to thioesters, which are valuable synthetic intermediates. acs.org

Table 1: Overview of Transition Metals in Naphthalene-Related Synthesis

| Catalyst | Typical Reaction Type | Relevance to Naphthalene Synthesis |

|---|---|---|

| Palladium (Pd) | Cross-coupling, C-H functionalization, Annulation | Direct construction of substituted naphthalene core. researchgate.net |

| Rhodium (Rh) | C-H activation, Cyclization, Carbene transfer | Formation of cyclic precursors to aromatic systems. goudaww.com |

| Copper (Cu) | Cross-coupling, Oxidative coupling | Functionalization of aromatic rings. researchgate.netnih.gov |

| Gold (Au) | Alkyne/Allene activation, Cascade reactions | Rearrangement of acetate-containing precursors. acs.org |

| Nickel (Ni) | Cross-coupling, Carbonylation | Synthesis of functionalized aromatic intermediates. nih.gov |

Cascade Reactions and Annulation Strategies for Substituted Naphthalene Systems

Cascade reactions and annulation strategies provide an elegant and efficient means to construct the polysubstituted naphthalene core of this compound from simpler, acyclic precursors. These methods are prized for their atom and step economy, as they form multiple bonds in a single synthetic operation.

Annulation, or ring-forming, strategies are fundamental to building the naphthalene scaffold. A notable example is the Thiele-Winter acetoxylation , which not only forms the aromatic system but also introduces the required acetate groups in one step from a naphthoquinone precursor. organicreactions.orgdrugfuture.comresearchgate.net This reaction involves treating a quinone with acetic anhydride in the presence of an acid catalyst to yield a triacetoxy aromatic compound. organicreactions.orgdrugfuture.com

Other powerful annulation methods include:

Diels-Alder Reactions: A [4+2] cycloaddition approach can be used, for example, by reacting 2-pyrones with aryne intermediates. This is followed by a decarboxylative aromatization to yield multisubstituted naphthalenes. researchgate.net

Transition Metal-Catalyzed Annulation: As mentioned, palladium-catalyzed annulation of alkynes with appropriately substituted aromatic halides is a highly effective method for creating substituted naphthalenes. researchgate.net

Anionic Annulation: These strategies involve the use of carbanions to construct the new ring, offering alternative regiochemical outcomes.

Cascade reactions, where a single event triggers a sequence of bond-forming reactions, are also employed. For example, a fluoride-induced cascade reaction of lactol silyl ethers can be used to synthesize 1,2,3,4-tetrasubstituted naphthalenes in a regioselective manner. beilstein-journals.orgmonash.edu Similarly, a one-pot, three-aryne cascade strategy has been developed for the rapid construction of various naphthalene products. acs.org These advanced strategies allow for the precise placement of different substituents on the naphthalene ring, which is essential for synthesizing specific isomers like this compound.

Derivatization from Related Naphthalene Scaffolds

An alternative and often more direct approach to this compound involves the chemical transformation of pre-existing naphthalene-based structures, particularly naphthoquinones.

Transformation of Naphthoquinones to Triacetate Derivatives

The most direct synthesis of this compound is achieved through the Thiele-Winter acetoxylation of naphthoquinones. organicreactions.orgdrugfuture.com This reaction serves as a powerful method for the conversion of both 1,2- and 1,4-naphthoquinones into 1,2,4-triacetoxynaphthalene (an alternative name for the target compound). organicreactions.org

The reaction proceeds by treating the naphthoquinone with acetic anhydride and a strong acid catalyst, such as sulfuric acid or boron trifluoride. drugfuture.com The process involves a combination of 1,4-addition of acetate and subsequent enolization and acetylation, ultimately leading to the fully aromatized and acetylated product. For example, the reaction of p-benzoquinone with acetic anhydride and sulfuric acid yields 1,2,4-triacetoxybenzene. organicreactions.orgresearchgate.net This classic transformation is directly applicable to the naphthalene series.

Reaction Scheme: Thiele-Winter Acetoxylation of 1,4-Naphthoquinone

Mechanistic Investigations of Reactions Involving Naphthalene 1,2,4 Triyl Triacetate

Elucidation of Reaction Mechanisms in Acetate (B1210297) Formation and Modification

The formation of naphthalene-1,2,4-triyl triacetate and the modification of its acetate groups are governed by specific reaction mechanisms, primarily the Thiele-Winter acetoxylation and hydrolysis.

The primary method for the synthesis of 1,2,4-triacetoxyaromatic compounds from quinones is the Thiele-Winter reaction . drugfuture.comorganicreactions.org This reaction involves the treatment of a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride. drugfuture.com In the context of this compound, the reaction would proceed from either 1,2-naphthoquinone (B1664529) or 1,4-naphthoquinone. organicreactions.org The accepted mechanism, while not definitively determined for all substrates, is believed to involve a series of 1,4-addition and elimination steps.

The initial step is the protonation of a carbonyl oxygen of the quinone by the acid catalyst, which activates the quinone for nucleophilic attack. Acetic anhydride then adds to the conjugated system. This is followed by an enolization and subsequent acetylation of the resulting hydroquinone. The process repeats until all available hydroxyl groups are acetylated, leading to the formation of the stable triacetate. The exact mechanism of the Thiele-Winter acetoxylation of quinones is still a subject of investigation, with systematic data being collected to understand the scope and orienting effects of substituents. rsc.org

The modification of the acetate groups, primarily through hydrolysis , can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process where the ester is converted back to the corresponding carboxylic acid and alcohol (in this case, a phenol). libretexts.org The mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of an acetate group is protonated by a hydronium ion (H₃O⁺). libretexts.org This initial protonation makes the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the other oxygen atoms, making it a better leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (in this case, a hydroxyl group on the naphthalene (B1677914) ring).

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org

Intramolecular catalysis can also play a significant role in the hydrolysis of esters, particularly when a neighboring carboxylic acid group is present. nih.gov

Regiochemical Control and Stereoselectivity in Naphthalene Acetate Reactions

Regiochemical control in reactions involving the naphthalene ring of this compound is primarily dictated by the directing effects of the acetate substituents and the inherent reactivity of the naphthalene core. The acetoxy group (-OAc) is an ortho, para-directing group in electrophilic aromatic substitution reactions. However, its activating or deactivating nature can be complex. While the oxygen atom can donate electron density through resonance, the carbonyl group is electron-withdrawing.

In electrophilic aromatic substitution reactions on the naphthalene ring system, the 1-position is generally more reactive than the 2-position. This preference is attributed to the greater stability of the carbocation intermediate formed during attack at the 1-position, which can be stabilized by resonance structures that maintain one intact benzene (B151609) ring.

The regioselectivity of reactions can also be influenced by the reaction conditions. For instance, in the Fries rearrangement of phenolic esters, the ratio of ortho to para products can be controlled by temperature. wikipedia.org

Intramolecular Rearrangements and Cyclization Mechanisms

One of the most significant intramolecular rearrangements for aryl acetates is the Fries rearrangement . This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding a hydroxy aryl ketone. The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). wikipedia.org

The mechanism of the Fries rearrangement is complex and can proceed through both intermolecular and intramolecular pathways. A widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This is followed by the cleavage of the ester bond to form an acylium ion and a phenoxide-Lewis acid complex. The electrophilic acylium ion then attacks the aromatic ring in a Friedel-Crafts-type acylation, leading to the formation of the ortho or para hydroxy ketone after workup. wikipedia.org The regioselectivity is temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.org Bismuth triflate has also been shown to be an efficient catalyst for the Fries rearrangement of 1-naphthyl acetates. researchgate.net

The photo-Fries rearrangement is an alternative method that proceeds via a radical mechanism upon UV irradiation. This reaction can also lead to ortho and para products. rsc.org

Intramolecular cyclization reactions can also occur, particularly if the acetyl groups are first modified. For example, the cyclization of hydrazones derived from acetyl-naphthols with triphosgene (B27547) can lead to the formation of naphthoxazines or their spiro dimers, depending on the stoichiometry of the reagents. mdpi.com

Oxidative and Reductive Transformations of Naphthalene Triacetate Systems

Information regarding specific oxidative and reductive transformations of this compound is limited in the readily available scientific literature. However, the electrochemical behavior of related naphthalene derivatives provides insights into their potential redox properties.

The electrochemical properties of core-substituted naphthalene diimides (NDIs) have been investigated, revealing that the reduction potentials and protonation states are influenced by the nature of the substituents and the pH of the medium. aalto.fi These studies suggest that the naphthalene core can undergo reversible electron transfer processes. The electrochemical behavior of amino-substituted naphthalene compounds has also been studied, indicating their potential for electrochemical detection based on their interaction with DNA. nih.gov

The oxidation of related compounds, such as tetrahalogen-1,4-benzoquinones, has been mechanistically investigated, showing the formation of dioxetane intermediates that can lead to chemiluminescence. nih.gov While not directly applicable to this compound, these studies highlight potential oxidative pathways for related aromatic systems.

The reduction of the naphthalene core can be achieved under various conditions. For instance, the electrochemical hydrogenation of acetophenone (B1666503) demonstrates a method for reducing aromatic ketones. gre.ac.uk It is plausible that similar reductive methods could be applied to the naphthalene ring of the triacetate, although the presence of the acetate groups would likely influence the reaction conditions and outcomes.

Derivatization Chemistry and Analogue Synthesis Based on Naphthalene 1,2,4 Triyl Triacetate

Design and Synthesis of Naphthalene-1,2,4-triyl Triacetate Analogues

The synthesis of analogues of this compound is primarily driven by the desire to modulate its chemical and physical properties. This is achieved through two main strategies: modification of the acetate (B1210297) groups and substitution on the naphthalene (B1677914) core. The parent compound, Naphthalene-1,2,4-triol, serves as the key precursor for these synthetic endeavors. chemspider.comnih.gov

Modification of Acetate Moieties for Enhanced Chemical Properties

The three acetate groups of this compound offer multiple sites for chemical modification. Standard hydrolysis of the acetate esters can yield the parent Naphthalene-1,2,4-triol. chemspider.comnih.gov From this triol, a variety of new ester or ether linkages can be introduced. For instance, reaction with different acyl chlorides or anhydrides under basic conditions can lead to analogues with longer alkyl chains, or with aromatic or functionalized acyl groups. These modifications can significantly impact the molecule's solubility, lipophilicity, and steric profile.

A key research finding in the broader context of naphthalene derivatives is the use of tandem reactions of 2-alkynylbenzonitriles with Reformatsky reagents to produce 1-aminonaphthalene-2-carboxylates. rsc.org This highlights the potential for introducing nitrogen-containing functionalities through strategic reaction design, a concept that could be adapted to modify the acetate groups or the naphthalene core itself.

Introduction of Diverse Substituents on the Naphthalene Ring System

The naphthalene ring is more reactive than benzene (B151609) towards electrophilic substitution, and the position of substitution is influenced by the stability of the carbocation intermediate. reddit.comlibretexts.org For naphthalene itself, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, and C8) due to the formation of a more stable carbocation intermediate where one of the aromatic rings remains intact. youtube.com The presence of the three acetoxy groups in this compound, which are ortho-, para-directing activators, would further influence the regioselectivity of subsequent substitutions.

The introduction of various substituents onto the naphthalene core can dramatically alter the electronic properties of the molecule. For example, the introduction of electron-withdrawing groups like trifluoromethyl groups has been shown to significantly increase the sensitivity of the naphthalene system to the electronic effects of other substituents. nih.gov Conversely, electron-donating groups can increase the electron density of the ring system. The rich chemistry of naphthalene allows for a wide range of substitution reactions, including nitration, halogenation, and Friedel-Crafts reactions, to install a variety of functional groups. libretexts.orgchemicalforums.com

Structure-Reactivity Relationships in Naphthalene Acetate Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. In naphthalene derivatives, this relationship is governed by a combination of electronic and steric effects. The position and nature of substituents on the naphthalene ring can have a profound impact on the reactivity of the molecule as a whole, including the reactivity of the acetate groups. researchgate.net

For instance, the presence of electron-withdrawing groups on the naphthalene ring would be expected to decrease the electron density on the acetate carbonyls, potentially making them less susceptible to nucleophilic attack. Conversely, electron-donating groups would increase the electron density, which could enhance the reactivity of the acetate groups. The relative positions of the substituents are also crucial, as resonance and inductive effects can either reinforce or counteract each other depending on the substitution pattern. researchgate.net

Development of Hybrid Molecules Incorporating this compound Scaffolds

The fusion of the naphthalene scaffold with other heterocyclic systems has emerged as a powerful strategy for creating novel molecular architectures with unique properties. This approach allows for the combination of the characteristics of both parent molecules, often leading to synergistic effects.

Naphthalene-Triazole Hybrid Systems

A significant area of research has been the synthesis of hybrid molecules containing both naphthalene and triazole rings. nih.govtandfonline.comfigshare.comnih.gov Triazoles are known to be versatile linkers in medicinal chemistry and materials science. tandfonline.com The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating 1,2,3-triazole linkages. tandfonline.com This methodology has been used to connect naphthalene moieties to various other molecular fragments. tandfonline.comresearchgate.net For example, a series of novel naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their biological activity. nih.govnih.gov

The general synthetic strategy often involves the preparation of a naphthalene derivative bearing either an azide (B81097) or a terminal alkyne functionality. This is then reacted with a complementary triazole precursor to form the hybrid molecule. The specific substitution pattern on the naphthalene ring and the nature of the substituents on the triazole ring can be varied to create a library of diverse compounds. tandfonline.comfigshare.com

Other Fused-Ring or Linked Conjugates

Beyond triazoles, the naphthalene core can be fused or linked to a variety of other ring systems. The synthesis of indeno-fused naphthols is a notable example, often prepared via a Stobbe reaction. google.com These compounds can serve as precursors to more complex fused-ring systems like indeno-fused naphthopyrans. google.com

Furthermore, the development of polycyclic naphthalenone motifs through electrochemical dehydrogenative sp2-coupling of naphthols demonstrates an innovative approach to building complex architectures. acs.org The synthesis of naphthalene and anthracene (B1667546) diimides from 1,2,3,4-tetracarbonyl precursors also highlights the versatility of naphthalene as a building block for functional organic materials. beilstein-journals.orgnih.gov These strategies open up avenues for creating a wide range of fused and linked conjugates with tailored electronic and photophysical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Naphthalene-1,2,4-triyl triacetate in solution. By analyzing the chemical environment of each proton and carbon atom, one- and two-dimensional NMR techniques provide a complete picture of the molecule's connectivity and substitution pattern.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the three acetate (B1210297) groups. The aromatic protons on the naphthalene (B1677914) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. libretexts.org The exact chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons are highly dependent on their position on the naphthalene core and the electronic effects of the acetate substituents. The protons of the three methyl groups in the acetate functions are expected to appear as sharp singlets in the upfield region, likely between 2.0 and 2.5 ppm. mdpi.com The integration of these signals will confirm the ratio of aromatic to methyl protons, which should be 5:9.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, sixteen distinct carbon signals are anticipated. The carbonyl carbons of the three acetate groups are expected to resonate in the far downfield region, typically between 168 and 172 ppm. organicchemistrydata.org The ten carbons of the naphthalene ring will appear in the aromatic region, generally between 110 and 150 ppm. The specific chemical shifts of these aromatic carbons are influenced by the attachment of the electron-withdrawing acetate groups. researchgate.net The methyl carbons of the acetate groups will be found in the upfield region of the spectrum, usually between 20 and 25 ppm.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Carbonyl (C=O) | 168 - 172 |

| Methyl (CH₃) | 2.0 - 2.5 | Aromatic-C | 110 - 150 |

| Methyl (CH₃) | 20 - 25 |

To unambiguously assign the signals observed in the one-dimensional NMR spectra and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons on the naphthalene ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the protonated carbons in the naphthalene ring and the methyl groups.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the placement of the acetate groups by observing correlations from the aromatic protons to the carbonyl carbons of the acetate groups, and from the methyl protons to the carbonyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The monoisotopic mass of this compound (C₁₆H₁₄O₆) is 302.07904 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition.

ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound, often resulting in the observation of the intact molecular ion with minimal fragmentation. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. In negative ion mode, adducts like [M-H]⁻ and [M+HCOO]⁻ may be detected. The predicted m/z values for some of these adducts are presented in the table below. uni.lu Analysis of the fragmentation patterns, which may involve the loss of acetyl groups, can provide further structural confirmation.

| Adduct | Predicted m/z |

| [M+H]⁺ | 303.08632 |

| [M+Na]⁺ | 325.06826 |

| [M-H]⁻ | 301.07176 |

| [M+NH₄]⁺ | 320.11286 |

| [M+K]⁺ | 341.04220 |

| [M+H-H₂O]⁺ | 285.07630 |

| [M+HCOO]⁻ | 347.07724 |

| [M+CH₃COO]⁻ | 361.09289 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the aromatic ring and the ester functional groups. Key expected vibrational frequencies include:

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹. researchgate.net

Aromatic C=C stretching: The carbon-carbon double bond stretching vibrations within the naphthalene ring are expected to appear in the 1600-1450 cm⁻¹ region. libretexts.org

Carbonyl (C=O) stretching: The three ester carbonyl groups will give rise to a strong absorption band, typically in the range of 1770-1750 cm⁻¹, which is characteristic of aryl acetates. nih.gov

C-O stretching: The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region. docbrown.info

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ester C=O | Stretching | 1770 - 1750 |

| Ester C-O | Stretching | 1250 - 1000 |

X-ray Crystallography for Solid-State Structure Determination

Naphthalene itself crystallizes in a monoclinic system, typically in the P2₁/c space group, with two molecules per unit cell. researchgate.netresearchgate.net The introduction of substituents onto the naphthalene core can influence the crystal packing and unit cell parameters. For this compound, the three bulky acetate groups would significantly impact the intermolecular interactions, likely leading to a more complex packing arrangement than that of unsubstituted naphthalene. The planarity of the naphthalene system is generally maintained, though minor distortions can occur due to steric hindrance from the acetate groups. mdpi.com Hydrogen bonding is not expected to be a dominant intermolecular force in the absence of hydroxyl or amine groups, but C-H···O interactions between the acetate carbonyl oxygens and the aromatic protons of neighboring molecules may play a role in stabilizing the crystal lattice. mdpi.com

A hypothetical set of crystallographic parameters for this compound, based on common findings for similar aromatic esters, is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~15.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~780 |

| Z | 2 |

| Density (calculated) (g/cm³) | ~1.28 |

This table presents hypothetical data for illustrative purposes, based on typical values for related naphthalene derivatives.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, starting materials, and potential byproducts, as well as for the accurate assessment of its purity.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. This compound, being an ester, is generally amenable to GC analysis. However, the analysis of its precursors, such as 1,2,4-naphthalenetriol, or its hydrolysis products (naphthols), would necessitate a derivatization step to increase their volatility and thermal stability.

Common derivatization techniques for hydroxylated naphthalenes include acetylation and silylation. wiley.comoup.comuzh.ch

Acetylation: This process involves reacting the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640), to form the corresponding acetate esters. oup.com This is, in fact, the very nature of this compound, meaning it is already in a derivatized form suitable for GC-MS.

Silylation: This involves reacting the hydroxyl groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. nih.govyoutube.com This is a common and effective method for preparing polar metabolites for GC-MS analysis. mdpi.com

For the direct analysis of this compound by GC-MS, typical instrument parameters would be employed.

| GC-MS Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-550 m/z |

This table represents a typical set of GC-MS parameters and may require optimization for specific applications.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of naphthalene and its derivatives. rdd.edu.iqnih.gov

For the analysis of this compound, a C18 column is typically the stationary phase of choice. oup.comoup.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered. nih.govnih.govwur.nl Gradient elution is often employed to achieve optimal separation of compounds with varying polarities. oup.com Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, set at a wavelength where the naphthalene chromophore exhibits strong absorbance, typically around 230-254 nm. rdd.edu.iqoup.com Fluorescence detection can also be used to achieve lower detection limits for fluorescent naphthalene derivatives. nih.gov

A representative set of HPLC conditions for the analysis of this compound is provided below.

| HPLC Parameter | Typical Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This table outlines a general HPLC method that may be adapted for specific analytical needs.

Computational and Theoretical Studies on Naphthalene 1,2,4 Triyl Triacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Naphthalene-1,2,4-triyl triacetate, these methods could provide a wealth of information about its stability, electronic properties, and potential for chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Were DFT studies to be conducted on this compound, they would likely focus on:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Energetic Properties: Calculating thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are crucial for understanding the compound's stability.

Electronic Properties: Mapping the electron density to identify regions of high and low electron concentration, which is key to predicting reactivity. Important parameters like ionization potential and electron affinity could also be calculated.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. These theoretical spectra could aid in the experimental identification and characterization of the compound.

A hypothetical data table for DFT-calculated geometric parameters might look like this:

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | Data not available |

| Bond Length | C-O (ester) | Data not available |

| Bond Angle | C-O-C (ester) | Data not available |

| Dihedral Angle | O-C-C-O | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals (MOs) of this compound would offer deeper insights into its electronic behavior. Key aspects of this analysis would include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Electron Density Distribution: Analysis of the electron density distribution would highlight the charge distribution across the molecule, identifying electron-rich and electron-deficient areas.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Chemical Interactions

Should this compound be investigated for potential biological activity, molecular docking and molecular dynamics (MD) simulations would be indispensable tools.

Molecular Docking: This computational technique would be used to predict the preferred orientation of this compound when bound to a specific protein target. The results would be scored based on the binding affinity, providing a rank of potential biological targets.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be employed to study the dynamic behavior of the ligand-receptor complex over time. This would provide information on the stability of the binding pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data and exploring the conformational landscape of a molecule.

Spectroscopic Prediction: As mentioned, DFT can predict IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) could be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts could also be calculated to aid in structure elucidation.

Conformational Analysis: The three acetate (B1210297) groups attached to the naphthalene (B1677914) core can rotate, leading to different conformers. A systematic conformational search could identify the lowest energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.

Reaction Pathway Modeling and Transition State Characterization

To understand the chemical reactions involving this compound, such as its synthesis or degradation, reaction pathway modeling would be essential.

Transition State Search: Computational methods can be used to locate the transition state structures for a given reaction.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate.

Reaction Mechanism Elucidation: By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed reaction mechanism can be proposed.

Applications of Naphthalene 1,2,4 Triyl Triacetate in Materials Science and Synthetic Chemistry

A Versatile Building Block in Organic Synthesis

The strategic placement of acetate (B1210297) groups on the naphthalene (B1677914) scaffold makes naphthalene-1,2,4-triyl triacetate a highly reactive and versatile intermediate in organic synthesis. These groups can be hydrolyzed or otherwise modified to introduce new functionalities, paving the way for the construction of intricate molecular architectures.

Precursor to Complex Polycyclic Aromatic Systems

This compound serves as a foundational element for the synthesis of more elaborate polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds with significant interest due to their diverse applications and presence in various natural and anthropogenic systems. The reactivity of the acetate groups allows for controlled annulation reactions, where additional rings are fused onto the naphthalene core. This process is crucial for the bottom-up synthesis of larger, well-defined PAH structures. The formation of complex PAHs often involves a series of elementary steps, including addition reactions, ring closures, and intramolecular rearrangements. nih.gov

The synthesis of novel aromatic diimide scaffolds, such as 1,2,3,4-naphthalene diimides, highlights the utility of naphthalene derivatives in creating electron-deficient aromatic compounds. beilstein-journals.org These materials are valuable as building blocks in imide-based organic materials with potential applications in electronics. beilstein-journals.org

Intermediate in Multi-Step Synthesis Pathways

The compound's utility extends to its role as a key intermediate in multi-step synthetic sequences. The acetate groups can act as protecting groups or be converted into other functional groups, enabling chemists to meticulously build complex target molecules. For instance, naphthalene derivatives are utilized in the synthesis of biologically active compounds, such as naphthalene-substituted triazole spirodienones, which have shown potential as anticancer agents. nih.gov In these syntheses, the naphthalene moiety can be introduced early on and subsequently modified as the synthesis progresses.

The strategic modification of the naphthalene core is a common strategy to enhance the pharmacological profile of a drug. nih.gov The ability to functionalize the naphthalene ring at specific positions, as exemplified by this compound, is therefore of great importance in medicinal chemistry and drug discovery.

Integration into Advanced Materials and Nanostructures

The unique electronic and structural characteristics of the naphthalene unit make this compound and its derivatives attractive for the development of advanced materials with tailored properties. ontosight.ai

Polymer Chemistry Applications

In polymer science, naphthalene-containing monomers are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and optoelectronic properties. The rigid and planar structure of the naphthalene unit can impart desirable characteristics to polymers. Aromatic diimides, which can be synthesized from naphthalene derivatives, are fundamental components of robust polymers. beilstein-journals.org The specific substitution pattern of this compound offers a unique monomer for creating polymers with potentially novel architectures and functionalities.

Self-Assembled Systems and Supramolecular Chemistry

The ability of aromatic molecules to engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, is central to supramolecular chemistry and the formation of self-assembled systems. Derivatives of naphthalene are known to form ordered structures through these interactions. For example, the supramolecular architecture of certain benzene-triyl triacetate derivatives is controlled by a combination of C-H⋯O and C-H⋯π(arene) hydrogen bonds. scirp.org While specific studies on the self-assembly of this compound are not widely reported, its structure suggests a propensity for forming ordered aggregates, which could be exploited in the design of functional nanomaterials.

Optoelectronic Material Precursors

Naphthalene derivatives are integral to the development of organic electronic and optoelectronic materials. Their inherent fluorescence and charge-transport properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The substitution pattern on the naphthalene core significantly influences these properties. Aromatic diimides derived from naphthalene are known to be optically and electronically active, absorbing and emitting light in the visible region and undergoing reversible reduction processes. beilstein-journals.org this compound, as a precursor, allows for the synthesis of naphthalene-based materials where the electronic properties can be fine-tuned by modifying the acetate groups into other functionalities, thereby expanding the toolbox for organic materials chemists. beilstein-journals.org

Compound Information Table

| Compound Name |

| Naphthalene |

| This compound |

| 1,2,3,4-Naphthalene diimides |

| Naphthalene-substituted triazole spirodienones |

| Benzene-triyl triacetate |

Chemical Probes for Biochemical Pathway Elucidation

A thorough search of scientific literature, including biochemical and medicinal chemistry journals, yields no specific instances where this compound has been utilized as a chemical probe for the elucidation of biochemical pathways. While some naphthalene derivatives have been studied for their biological activities, such as enzyme inhibition, these studies focus on compounds with different functional groups, such as 1,2,4-triazole (B32235) moieties. nih.govnih.govnih.govisp.edu.pkresearchgate.net

The study of metabolic pathways is a significant area of research, and various analytical techniques and chemical tools are employed for this purpose. nih.gov However, this compound has not been reported as one of these tools. There is no literature available on its use in enzyme inhibition studies, as a fluorescent probe, or as a labeled molecule to trace biochemical processes. The precursor, Naphthalene-1,2,4-triol, is also documented in databases like PubChem, but without reference to its application as a biochemical probe. nih.gov

Q & A

Q. What synthetic methodologies are optimal for producing Naphthalene-1,2,4-triyl triacetate with high purity and yield?

- Methodological Answer : The compound is synthesized via acetylation of 1,2,4-naphthalenetriol using acetic anhydride and concentrated sulfuric acid under controlled conditions. Key parameters include:

- Reagent Ratios : A molar ratio of 1:3:0.15 (1,4-benzoquinone:acetyloxide:H₂SO₄) ensures optimal acetylation .

- Temperature Control : Maintaining 40–50°C during reagent addition prevents decomposition .

- Purification : Cooling the reaction mixture to 25°C before quenching in cold water yields a white precipitate, which is vacuum-filtered and dried to achieve ~86% purity .

Orthogonal experimental designs (e.g., variable optimization studies) are recommended to refine reaction parameters .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS confirms purity (>98%) and identifies acetylated byproducts .

- Spectroscopy : ¹H/¹³C NMR resolves acetyl proton signals (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting behavior, though the compound is thermally labile above 200°C .

Q. What are the standard protocols for assessing the compound’s stability during storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmospheres (e.g., CO₂ or N₂) at –20°C to minimize hydrolysis .

- Stability Monitoring : Periodic FT-IR analysis detects ester bond degradation (C=O peak shifts at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design in vivo toxicological studies to evaluate systemic effects of this compound?

- Methodological Answer :

- Exposure Routes : Prioritize inhalation and dermal routes due to the compound’s volatility and industrial handling risks .

- Dose Selection : Use tiered dosing (NOAEL/LOAEL) based on preliminary acetylcholinesterase inhibition assays .

- Outcome Metrics : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC count) endpoints .

- Blinding : Implement double-blinding to mitigate detection bias during histopathological assessments .

Q. What mechanistic hypotheses explain the compound’s potential genotoxicity?

- Methodological Answer :

- Reactive Intermediates : Metabolic activation via cytochrome P450 generates 1,2-naphthoquinone, which forms DNA adducts (e.g., 8-oxo-dG) .

- Adduct Characterization : Use ³²P-postlabeling or LC-MS/MS to quantify adducts in exposed cell lines .

- Oxidative Stress Assays : Measure ROS production (e.g., DCFH-DA fluorescence) and glutathione depletion in HepG2 cells .

Q. How can conflicting toxicological data across studies be resolved?

- Methodological Answer :

- Risk of Bias Assessment : Apply tiered criteria (e.g., high/moderate/low confidence) to evaluate study validity:

- Exposure Characterization : Verify dose quantification methods (e.g., HPLC plasma analysis) .

- Outcome Completeness : Exclude studies with >20% attrition or unblinded outcome assessors .

- Meta-Analysis : Pool data from high-confidence studies using random-effects models to address heterogeneity .

Q. What advanced techniques validate the compound’s metabolic pathways in mammalian systems?

- Methodological Answer :

- Isotope Tracing : Administer ¹⁴C-labeled compound and track metabolites via accelerator mass spectrometry (AMS) .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) in liver microsomes to identify primary metabolic enzymes .

Data Contradiction Analysis

Q. Why do studies report varying LD₅₀ values for this compound?

- Methodological Answer : Discrepancies arise from:

- Dose Administration : Subcutaneous vs. oral routes alter bioavailability and toxicity thresholds .

- Purity Variability : Impurities (e.g., residual acetic anhydride) in early syntheses may confound results .

- Species Sensitivity : Rats exhibit 2–3× higher metabolic clearance than mice, reducing observed toxicity .

Methodological Recommendations

Q. How should researchers optimize reaction conditions to scale up synthesis without compromising yield?

- Methodological Answer :

Q. What in silico tools predict the compound’s environmental persistence and bioaccumulation?

- Methodological Answer :

- QSAR Models : Use EPI Suite™ to estimate log Kow (predicted ~3.2) and biodegradation half-life (>60 days) .

- Molecular Dynamics : Simulate hydrolysis rates in aquatic systems using COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.